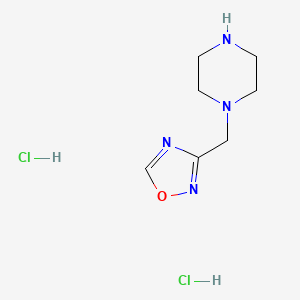

1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride

Descripción general

Descripción

1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C7H14Cl2N4O and a molecular weight of 241.12 g/mol . This compound features a piperazine ring substituted with a 1,2,4-oxadiazole moiety, and it is commonly used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride typically involves the reaction of piperazine with a suitable oxadiazole precursor under controlled conditions. One common method includes the use of 1,2,4-oxadiazole-3-carboxylic acid, which is reacted with piperazine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions, followed by purification steps to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the oxadiazole precursor, its reaction with piperazine, and subsequent purification using techniques such as crystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the oxadiazole or piperazine rings .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of cell signaling pathways.

- Case Study : A study evaluated the compound's efficacy against drug-resistant cancer cells, revealing that it could effectively induce cell death in resistant breast cancer models. This suggests its potential as a treatment option for patients with limited therapeutic alternatives .

Neuroprotective Effects

The compound’s ability to cross the blood-brain barrier indicates potential neuroprotective effects. It has been investigated for its role in mitigating neurodegenerative diseases such as Alzheimer's disease.

- Mechanism : The inhibition of beta-secretase enzymes (BACE1 and BACE2) by the compound contributes to reduced amyloid plaque formation, a hallmark of Alzheimer's pathology .

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various pathogens. This makes it a candidate for further development as an antimicrobial agent.

- Research Findings : The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth .

Synthesis and Development

The synthesis of this compound typically involves multi-step chemical reactions that construct the oxadiazole ring and attach it to the piperazine scaffold. Various synthetic routes have been explored to optimize yield and purity.

Table 1: Summary of Biological Activities

Mecanismo De Acción

1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties and reactivity.

Piperazine derivatives: Compounds containing the piperazine ring, which are commonly used in pharmaceuticals and agrochemicals.

Uniqueness: The uniqueness of this compound lies in its combination of the oxadiazole and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Comparación Con Compuestos Similares

- 1,2,4-Oxadiazole-3-carboxylic acid

- 1,2,4-Oxadiazole-5-thiol

- 1,2,4-Oxadiazole-3-amine

- Piperazine-1-carboxamide

- Piperazine-1-sulfonamide

Actividad Biológica

1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride is a compound featuring a piperazine moiety linked to a 1,2,4-oxadiazole ring. The oxadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The structure of this compound includes a piperazine ring connected to an oxadiazole unit. The synthesis typically involves reactions that create the oxadiazole core, followed by functionalization with piperazine derivatives. Various synthetic routes have been explored to optimize yields and biological activity.

Anticancer Activity

Numerous studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives containing the oxadiazole nucleus have shown inhibitory effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | MCF-7 | 15.63 |

| 2 | A549 | 10.38 |

| 3 | HeLa | 12.00 |

These compounds often induce apoptosis through mechanisms such as the activation of caspases and modulation of p53 expression levels . The activity of this compound specifically has been linked to its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticonvulsant Activity

Research has highlighted the anticonvulsant potential of oxadiazole derivatives. In vivo studies have shown that certain derivatives can reduce seizure frequency in animal models, suggesting a neuroprotective effect . The specific mechanism may involve modulation of neurotransmitter systems or ion channels.

The biological activity of this compound is attributed to the presence of the oxadiazole moiety, which can interact with nucleophilic centers in biological systems. This interaction may lead to the inhibition of key enzymes involved in cancer progression and microbial resistance .

Case Studies

Several case studies illustrate the efficacy of oxadiazole derivatives:

- Study on Anticancer Activity : A series of 1,2,4-oxadiazole derivatives were tested against multiple cancer cell lines. One derivative exhibited an IC50 value comparable to established chemotherapeutics like Tamoxifen .

- Antimicrobial Evaluation : A study assessed the antibacterial effects of various oxadiazole derivatives against clinical isolates and found promising results with specific compounds showing significant inhibition zones in agar diffusion tests .

- Neuropharmacological Assessment : In animal models, certain derivatives demonstrated a reduction in seizure activity comparable to conventional anticonvulsants, indicating their potential as therapeutic agents for epilepsy .

Propiedades

Número CAS |

1258639-75-6 |

|---|---|

Fórmula molecular |

C7H13ClN4O |

Peso molecular |

204.66 g/mol |

Nombre IUPAC |

3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride |

InChI |

InChI=1S/C7H12N4O.ClH/c1-3-11(4-2-8-1)5-7-9-6-12-10-7;/h6,8H,1-5H2;1H |

Clave InChI |

HSNJKPMOPDTMCP-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)CC2=NOC=N2.Cl.Cl |

SMILES canónico |

C1CN(CCN1)CC2=NOC=N2.Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.